C.I. Solvent Red 2
CAS No.: 5098-94-2
Cat. No.: VC3895118
Molecular Formula: C17H14N2O
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5098-94-2 |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | 4-[(2-methylphenyl)diazenyl]naphthalen-1-ol |
| Standard InChI | InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-16-10-11-17(20)14-8-4-3-7-13(14)16/h2-11,20H,1H3 |
| Standard InChI Key | PYFMJAMMVDSYFT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N=NC2=CC=C(C3=CC=CC=C32)O |
| Canonical SMILES | CC1=CC=CC=C1N=NC2=CC=C(C3=CC=CC=C32)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Classification
C.I. Solvent Red 2 belongs to the azo dye family, characterized by the presence of the functional group. Its molecular structure consists of a single azo bond linking O-methylaniline and naphthalen-1-ol derivatives . The compound’s systematic IUPAC name is 1-(2-Methoxyphenylazo)-2-naphthol, reflecting its methoxy-substituted aromatic system.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.31 g/mol |
| CAS Registry Number | 5098-94-2 |
| Chemical Class | Monoazo Dye |
The crystalline structure contributes to its stability, while the methoxy group enhances solubility in organic solvents such as benzene .
Synthesis and Manufacturing Processes
Diazotization and Coupling Reactions
The synthesis of Solvent Red 2 involves two critical steps:
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Diazotization: O-Methylaniline reacts with nitrous acid () under acidic conditions to form a diazonium salt.
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Coupling: The diazonium salt undergoes electrophilic substitution with naphthalen-1-ol in an alkaline medium, yielding the final azo compound .
This method ensures high purity and reproducibility, with industrial-scale production optimizing reaction temperatures (0–5°C for diazotization) and pH control.
Physicochemical Properties
Thermal and Solubility Profiles
Solvent Red 2 exhibits a sharp melting point (144–146°C), indicative of its crystalline purity. Its solubility varies significantly across solvents:
Table 2: Solubility in Organic Solvents (20°C)
| Solvent | Solubility (g/L) |
|---|---|
| Benzene | High |
| Ethanol | Slight |
| Acetone | Moderate |
The dye remains stable in 5% sodium carbonate and hydrochloric acid solutions, making it resistant to alkaline and acidic environments .
Light and Heat Resistance
Under ISO standards, Solvent Red 2 achieves a light fastness rating of Grade 85 and withstands temperatures up to 85°C without degradation . These properties are critical for outdoor applications where UV exposure and thermal cycling occur.
Industrial Applications
Plastics and Polymers
Solvent Red 2 is incorporated into polystyrene (PS) and polyethylene (PE) via masterbatches, imparting a uniform red hue. Its compatibility with engineering plastics like ABS and PC is limited due to higher processing temperatures (>200°C) .
Inks and Coatings
The dye’s solubility in benzene and acetone makes it ideal for solvent-based inks used in packaging and textiles. Its chemical inertness prevents reactions with pigments or binders, ensuring color consistency.
Wax and Grease Products
In lubricants and candles, Solvent Red 2 provides coloration without altering viscosity or melting behavior. Its non-polar nature ensures homogeneous dispersion in hydrocarbon matrices .
| Supplier | Product Name |
|---|---|
| Day-Glo Color Corp. (USA) | Dayglo Solvent Red 2 |
| BASF Aktiengesellschaft (Germany) | Sudan Brown 3B |
| Golden Dyes Corpn (India) | Oil Mahogany AS |
These suppliers adhere to ISO 9001 and SGS certifications, ensuring batch-to-batch consistency .
Comparative Analysis With Related Dyes
Unlike Solvent Red 24 (CAS 85-83-6), which is oil-soluble and used in transparent paints, Solvent Red 2’s crystalline form suits solid-phase applications . Citrus Red 2 (CAS 6358-53-8), a food-grade dye, differs structurally with additional methoxy groups .
Future Research Directions
Further studies should explore:
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Toxicological Profiles: Acute and chronic exposure risks.
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Advanced Applications: Nanocomposite coloring and photovoltaic devices.
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Environmental Impact: Biodegradability and eco-toxicity.
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